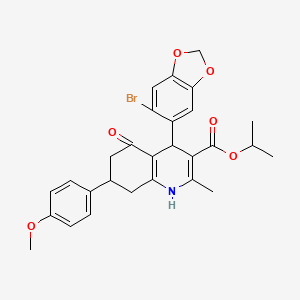![molecular formula C18H18N2O2S B5214404 2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide is a chemical compound that belongs to the benzoxazole family. It has gained immense attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results. It has also been tested against various bacterial strains and has shown potent antimicrobial activity.
Wirkmechanismus
The mechanism of action of 2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell proliferation and inflammation. The compound has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer cell proliferation. The compound has also been reported to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide in laboratory experiments is its potent anticancer and antimicrobial properties. The compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for drug development. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to dissolve and administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide. One of the areas of research is to investigate the mechanism of action of the compound in greater detail. This will help to identify the specific enzymes and proteins that are targeted by the compound and how it induces apoptosis in cancer cells. Another area of research is to optimize the synthesis method of the compound to improve its yield and solubility. Finally, further in vivo studies are needed to evaluate the safety and efficacy of the compound as a potential drug candidate for cancer and microbial infections.
Conclusion:
2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide is a promising chemical compound that has gained significant attention in the field of medicinal chemistry. It has shown potent anticancer and antimicrobial properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential of this compound as a drug candidate for cancer and microbial infections.
Synthesemethoden
The synthesis of 2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide involves the reaction of 2-aminobenzoic acid with benzyl chloride, followed by the reaction of the resulting benzyl 2-aminobenzoate with 2-bromoethyl methyl sulfide. The final product is obtained by reacting the intermediate with ammonium carbonate. The yield of this synthesis method is reported to be around 60%.
Eigenschaften
IUPAC Name |
2-benzyl-N-(2-methylsulfanylethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-23-10-9-19-18(21)14-7-8-16-15(12-14)20-17(22-16)11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZTFWLIIULQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1=CC2=C(C=C1)OC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-N-(2-methylsulfanylethyl)-1,3-benzoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5214333.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)




![4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)

